molecular formula C26H29NO4 B8693177 (3R,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}pyrrolidin-3-ol

(3R,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}pyrrolidin-3-ol

Cat. No. B8693177
M. Wt: 419.5 g/mol
InChI Key: CJFYBUJBXCVKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08252755B2

Procedure details

(9H-Fluoren-9-yl)methyl 2-((bis(4-methoxyphenyl)(phenyl)-methoxy)methyl)-4-hydroxypyrrol-idine-1-carboxylate (3.4 g, 5.3 mmoles) is dissolved in anhydrous N,N-dimethylformamide (15 mL). The solution is stirred at ambient temperature, and piperidine (1.1 mL, 11. mmoles) is added. After 1 hour, a copious white precipitate has formed. Water (100 mL) and ethyl acetate (75 mL) are added, and the mixture is stirred until all of the solid has dissolved. The layers are separated and the aqueous layer is extracted with ethyl acetate (75 mL). The combined ethyl acetate layers are washed with saturated aqueous sodium bicarbonate (50 mL) then saturated aqueous sodium chloride (50 mL), dried over anhydrous sodium sulfate and filtered. The filtrate is evaporated to an amorphous white solid. The crude product is purified on silica gel (150 mL bed volume) eluting with methylene chloride:methanol:triethylamine (94:1:5 [v/v/v], 700 mL; then 90:5:5 [v/v/v], 700 mL). Fractions containing pure product by thin layer chromatography are pooled and evaporated to a white glassy foam, which is dried well in vacuo. The yield is 2.2 g (99%).
Name
(9H-Fluoren-9-yl)methyl 2-((bis(4-methoxyphenyl)(phenyl)-methoxy)methyl)-4-hydroxypyrrol-idine-1-carboxylate
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:41]2[CH:46]=[CH:45][C:44]([O:47][CH3:48])=[CH:43][CH:42]=2)([C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=2)[O:10][CH2:11][CH:12]2[CH2:16][CH:15]([OH:17])[CH2:14][N:13]2C(OCC2C3C=CC=CC=3C3C2=CC=CC=3)=O)=[CH:5][CH:4]=1.N1CCCCC1.O.C(OCC)(=O)C>CN(C)C=O>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]([C:41]2[CH:42]=[CH:43][C:44]([O:47][CH3:48])=[CH:45][CH:46]=2)([C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=2)[O:10][CH2:11][CH:12]2[NH:13][CH2:14][CH:15]([OH:17])[CH2:16]2)=[CH:7][CH:8]=1

Inputs

Step One
Name
(9H-Fluoren-9-yl)methyl 2-((bis(4-methoxyphenyl)(phenyl)-methoxy)methyl)-4-hydroxypyrrol-idine-1-carboxylate
Quantity
3.4 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(OCC1N(CC(C1)O)C(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12)(C1=CC=CC=C1)C1=CC=C(C=C1)OC
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
N1CCCCC1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a copious white precipitate has formed
STIRRING
Type
STIRRING
Details
the mixture is stirred until all of the solid
DISSOLUTION
Type
DISSOLUTION
Details
has dissolved
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with ethyl acetate (75 mL)
WASH
Type
WASH
Details
The combined ethyl acetate layers are washed with saturated aqueous sodium bicarbonate (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated aqueous sodium chloride (50 mL), dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated to an amorphous white solid
CUSTOM
Type
CUSTOM
Details
The crude product is purified on silica gel (150 mL bed volume)
WASH
Type
WASH
Details
eluting with methylene chloride:methanol:triethylamine (94:1:5 [v/v/v], 700 mL
ADDITION
Type
ADDITION
Details
Fractions containing pure product by thin layer chromatography
CUSTOM
Type
CUSTOM
Details
evaporated to a white glassy foam, which
CUSTOM
Type
CUSTOM
Details
is dried well in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC1=CC=C(C=C1)C(OCC1CC(CN1)O)(C1=CC=CC=C1)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.